molecular formula C22H27N3O5 B11093498 3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide

3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-oxopropanamide

Cat. No.: B11093498
M. Wt: 413.5 g/mol
InChI Key: XWTHQORMNMPRLU-OEAKJJBVSA-N
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Description

3-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-N-[1-(4-HYDROXYPHENYL)-2-METHYL-2-PROPANYL]-3-OXOPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazino group, a benzylidene moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-N-[1-(4-HYDROXYPHENYL)-2-METHYL-2-PROPANYL]-3-OXOPROPANAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The resulting hydrazone intermediate is then coupled with a propanamide derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve high purity and yield .

Scientific Research Applications

3-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-N-[1-(4-HYDROXYPHENYL)-2-METHYL-2-PROPANYL]-3-OXOPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(3,4-DIMETHOXYBENZYLIDENE)HYDRAZINO]-N-[1-(4-HYDROXYPHENYL)-2-METHYL-2-PROPANYL]-3-OXOPROPANAMIDE involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes . The benzylidene moiety may also interact with aromatic residues in proteins, affecting their function .

Properties

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]propanediamide

InChI

InChI=1S/C22H27N3O5/c1-22(2,13-15-5-8-17(26)9-6-15)24-20(27)12-21(28)25-23-14-16-7-10-18(29-3)19(11-16)30-4/h5-11,14,26H,12-13H2,1-4H3,(H,24,27)(H,25,28)/b23-14+

InChI Key

XWTHQORMNMPRLU-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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